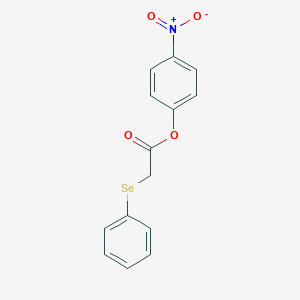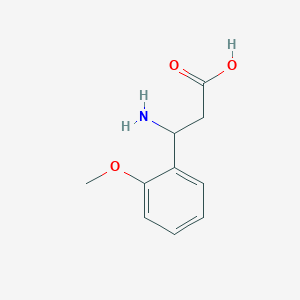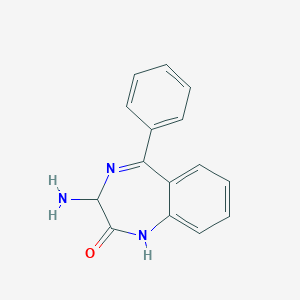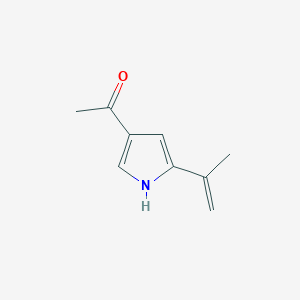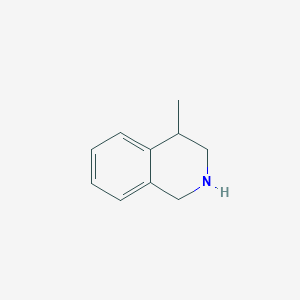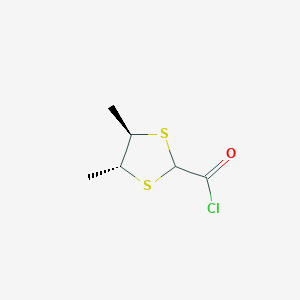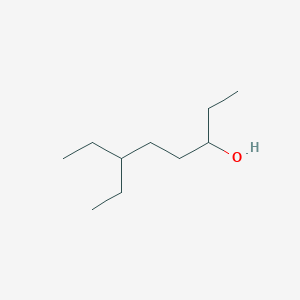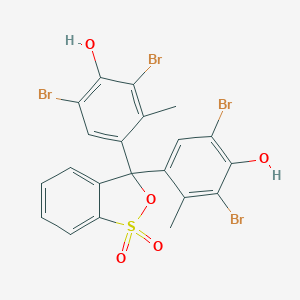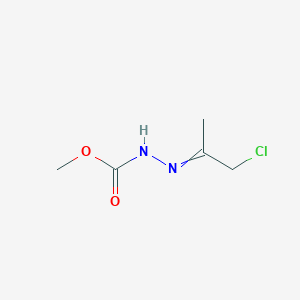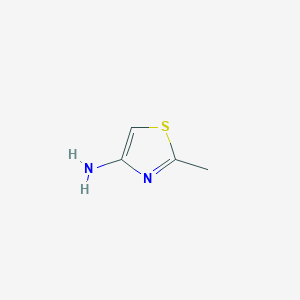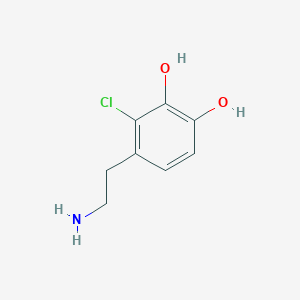
1,6,7-Trimethylpteridin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7-Trimethylpteridin-4-imine (TMP) is a naturally occurring compound found in various plant species, including Mucuna pruriens, commonly known as velvet bean. TMP has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,6,7-Trimethylpteridin-4-imine is not fully understood, but it is thought to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 1,6,7-Trimethylpteridin-4-imine may increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, further reducing oxidative damage.
Efectos Bioquímicos Y Fisiológicos
1,6,7-Trimethylpteridin-4-imine has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 1,6,7-Trimethylpteridin-4-imine has been shown to increase mitochondrial function and reduce oxidative damage to DNA and proteins. Additionally, 1,6,7-Trimethylpteridin-4-imine has been shown to have neuroprotective effects, increasing dopamine levels in the brain and protecting against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,6,7-Trimethylpteridin-4-imine in lab experiments is its potent antioxidant activity, which can help reduce oxidative stress and damage to cells. Additionally, 1,6,7-Trimethylpteridin-4-imine is a naturally occurring compound, making it a potentially safer alternative to synthetic antioxidants. However, one limitation of using 1,6,7-Trimethylpteridin-4-imine in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1,6,7-Trimethylpteridin-4-imine. One area of interest is its potential for the treatment of Parkinson's disease, given its ability to increase dopamine levels in the brain. Additionally, further research is needed to fully understand the mechanism of action of 1,6,7-Trimethylpteridin-4-imine and its potential applications in other areas of medicine, such as the treatment of chronic pain and inflammation. Finally, research on the synthesis of 1,6,7-Trimethylpteridin-4-imine and its derivatives may lead to the development of more potent and effective antioxidant compounds.
Métodos De Síntesis
1,6,7-Trimethylpteridin-4-imine can be synthesized via a multi-step process starting from 2,4,5-trimethylpyridine. The first step involves the oxidation of 2,4,5-trimethylpyridine to 2,4,5-trimethylpyridine N-oxide using hydrogen peroxide and acetic acid. The N-oxide is then reduced to 1,6,7-Trimethylpteridin-4-imine using sodium borohydride and acetic acid.
Aplicaciones Científicas De Investigación
1,6,7-Trimethylpteridin-4-imine has been extensively studied for its potential therapeutic applications, particularly for its neuroprotective and antioxidant properties. Studies have shown that 1,6,7-Trimethylpteridin-4-imine can increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, 1,6,7-Trimethylpteridin-4-imine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
Número CAS |
102236-40-8 |
|---|---|
Nombre del producto |
1,6,7-Trimethylpteridin-4-imine |
Fórmula molecular |
C9H11N5 |
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
1,6,7-trimethylpteridin-4-imine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)13-9-7(12-5)8(10)11-4-14(9)3/h4,10H,1-3H3 |
Clave InChI |
NDBXGHSBNSJMBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



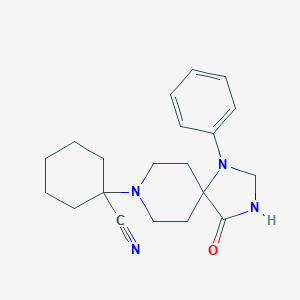
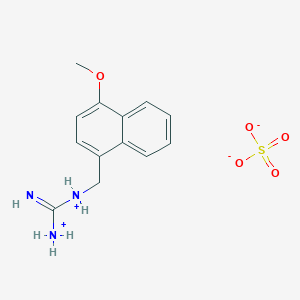
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
